4,6-Dimethylpyrimidine-2-carbohydrazide
Description
Contextual Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. emanuscript.techresearchgate.net Its most profound significance lies in its role as a core component of the nucleobases cytosine, thymine, and uracil (B121893), which constitute the genetic material of all living organisms in the form of DNA and RNA. emanuscript.technih.govjuniperpublishers.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and biomolecules within the cell. researchgate.netnih.gov
In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its presence in a vast number of biologically active compounds. researchgate.netnih.gov Its synthetic versatility allows for functionalization at multiple positions, leading to a wide array of derivatives with diverse pharmacological activities. emanuscript.technih.gov Consequently, pyrimidine-based compounds have been successfully developed as therapeutic agents across numerous disease areas, including:
Anticancer agents emanuscript.techresearchgate.netresearchgate.net
Antiviral agents , including treatments for HIV emanuscript.techresearchgate.net
Antimicrobial and antifungal agents researchgate.netresearchgate.net
Anti-inflammatory drugs juniperpublishers.comresearchgate.net
Antihypertensive and cardiovascular agents researchgate.netresearchgate.net
Central nervous system (CNS) agents , such as anticonvulsants and neuroprotective agents researchgate.netnih.gov
The landscape of FDA-approved drugs incorporating the pyrimidine motif continues to expand, driven by the need to address emerging diseases and drug resistance. researchgate.net Beyond pharmaceuticals, pyrimidine derivatives are also investigated in materials science for applications such as the creation of specialized polymers. emanuscript.tech
The Role of Hydrazide Functionality in Contemporary Organic Synthesis and Compound Design
The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is a highly reactive and versatile tool in modern organic chemistry. google.com Hydrazides are crucial intermediates, or "synthons," for the construction of a wide variety of heterocyclic compounds, including oxadiazoles (B1248032), pyrazoles, and triazoles, which themselves are often pharmacologically important. researchgate.netnih.govchemscene.com
A key feature of the hydrazide group is its ability to readily undergo condensation reactions with aldehydes and ketones to form hydrazones (-C(=O)NHN=CR₁R₂). emanuscript.techresearchgate.net This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of diverse molecules for biological screening. The resulting hydrazone moiety is not merely a linker; its -NH- and C=O groups can participate in hydrogen bonding and act as ligands for metal chelation, which can be crucial for binding to biological targets. nih.gov
In drug design, the incorporation of a hydrazide or hydrazone group can significantly influence a molecule's biological activity. These functionalities are present in a wide spectrum of therapeutic agents, including those with:
Antitubercular activity (e.g., Isoniazid) google.commdpi.com
Antimicrobial and antifungal properties researchgate.netmdpi.com
Anticonvulsant activity google.com
Anti-inflammatory effects nih.gov
Anticancer properties ajgreenchem.com
The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, its conformational flexibility, and its utility as a synthetic handle make it an invaluable component in the design of new bioactive compounds. nih.govchemscene.com
Historical Development and Evolution of Research on Pyrimidine-2-carbohydrazide (B1313719) Derivatives
Research into pyrimidine derivatives began in the late 19th century, with initial synthesis methods establishing the foundation for this class of heterocycles. google.com The discovery of the pyrimidine structure within nucleic acids solidified its importance, sparking intense interest in its chemical and biological properties. Over the decades, research has evolved from fundamental synthesis to the targeted design of functionalized pyrimidines for specific applications.
The development of pyrimidine-2-carbohydrazide derivatives is a logical extension of this evolution, combining the privileged pyrimidine core with the versatile hydrazide functionality. Early work often focused on the synthesis of the parent pyrazinoic acid hydrazide from pyrazinamide, which was then used as a building block to create various derivatives by reacting it with different aldehydes. emanuscript.techresearchgate.net A common synthetic route involves the preparation of a pyrimidine-2-carboxylic acid ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide (B1668358). nih.govajgreenchem.com For instance, the key intermediate 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide was successfully synthesized by reacting the corresponding ethyl ester with hydrazine hydrate in ethanol (B145695). nih.gov
More recent research has focused on creating complex derivatives and evaluating their biological potential. Studies have explored the synthesis of 6-methyl-2-oxo-4-substituted-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides as potential dipeptidyl peptidase-4 (DPP-IV) inhibitors for diabetes treatment. nih.govnih.gov This highlights a modern approach where computational tools like molecular docking are used to design specific derivatives for targeted biological activity before their synthesis and in vitro evaluation. nih.govnih.gov The continuous development of novel synthetic methodologies and the growing understanding of structure-activity relationships (SAR) ensure that the field remains a vibrant area of chemical research. researchgate.netgsconlinepress.com
Current Research Frontiers and Unexplored Potential of 4,6-Dimethylpyrimidine-2-carbohydrazide
The specific compound This compound (CAS 60137-37-3) represents a simple yet intriguing molecule within this class. chemscene.com While extensive research has been published on related structures, dedicated studies on this particular compound are less common, leaving much of its potential unexplored.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 60137-37-3 | chemscene.com |
| Molecular Formula | C₇H₁₀N₄O | chemscene.com |
| Molecular Weight | 166.18 g/mol | chemscene.com |
The research frontiers for this compound can be inferred from the activities of its close analogues. For example, derivatives of the 4,6-dimethylpyrimidine (B31164) core are known to possess plant growth-stimulating activity and have been investigated for antimicrobial and antimalarial properties. researchgate.netresearchgate.net Furthermore, other pyrimidine carbohydrazide derivatives have shown promise as antibacterial agents and inhibitors of enzymes like β-glucuronidase and DPP-IV. nih.govnih.gov
The unexplored potential of this compound lies in several key areas:
Synthesis of Novel Derivatives: The terminal hydrazide group is a prime reaction site for condensation with a vast array of aldehydes, ketones, and other electrophiles. This would generate a library of novel hydrazone derivatives, each with unique structural and electronic properties that could be screened for various biological activities.
Coordination Chemistry: The carbohydrazide moiety can act as a chelating ligand for various metal ions. The resulting metal complexes could exhibit unique catalytic, magnetic, or biological properties not present in the parent ligand.
Biological Screening: Based on the activities of related compounds, this compound and its derivatives are prime candidates for screening in a range of biological assays.
Table 2: Potential Research Applications for this compound Derivatives
| Research Area | Rationale Based on Analogues | Potential Compound Class |
|---|---|---|
| Antimicrobial Agents | Pyridine-carbohydrazides show potent activity against MDR strains. nih.govmdpi.com | Hydrazones formed with various aromatic/heterocyclic aldehydes. |
| Anticancer Agents | Substituted pyrimidines are widely studied as anticancer agents. researchgate.net | Schiff base derivatives and their metal complexes. |
| Enzyme Inhibition | Pyrimidine-carbohydrazides act as DPP-IV inhibitors. nih.gov | Peptidomimetic structures targeting enzyme active sites. |
| Agrochemicals | 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives show plant growth-stimulating effects. researchgate.net | Simple derivatives for screening against various plant pathogens and for growth regulation. |
The synthesis of the parent this compound would likely proceed from a suitable precursor like 2-cyano-4,6-dimethylpyrimidine or ethyl 4,6-dimethylpyrimidine-2-carboxylate via reaction with hydrazine hydrate. Given the rich chemistry of its constituent parts, this compound stands as a valuable, yet underutilized, platform for the development of new functional molecules.
Structure
2D Structure
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-3-5(2)10-6(9-4)7(12)11-8/h3H,8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQZMQYIWMZKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Carbohydrazide and Its Precursors
Retrosynthetic Strategies for 4,6-Dimethylpyrimidine-2-carbohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis identifies two primary disconnections.
The most intuitive disconnection occurs at the amide bond of the carbohydrazide (B1668358) moiety. This C-N bond cleavage suggests that the hydrazide can be formed from a more stable carboxylic acid derivative, such as an ester or an acid chloride, at the C-2 position of the pyrimidine (B1678525) ring, reacting with hydrazine (B178648). This precursor is identified as a 4,6-dimethylpyrimidine-2-carbonyl derivative.
A second disconnection breaks down the pyrimidine ring itself. The pyrimidine ring is a 6-membered heterocycle with two nitrogen atoms at positions 1 and 3. umich.edu A common strategy for its synthesis involves a cyclocondensation reaction. advancechemjournal.com For a 4,6-disubstituted pyrimidine, this disconnection leads to a 1,3-dicarbonyl compound and a molecule containing the N-C-N fragment. In this specific case, the 4,6-dimethyl substitution pattern points directly to the use of acetylacetone (B45752) (2,4-pentanedione) as the 1,3-dicarbonyl component. The N-C-N fragment can be sourced from reagents like urea (B33335), thiourea (B124793), or guanidine (B92328). advancechemjournal.com
This two-pronged retrosynthetic approach provides a clear roadmap: first, construct the 4,6-dimethylpyrimidine (B31164) core, then introduce a functional group at the C-2 position suitable for conversion into the final carbohydrazide group.
Synthesis of the 4,6-Dimethylpyrimidine Core
The formation of the central heterocyclic scaffold is the foundational stage of the synthesis. This is typically achieved through a cyclocondensation reaction, followed by any necessary modifications at the C-2 position.
The most prevalent method for constructing the pyrimidine ring is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine or a related species. For 4,6-dimethylpyrimidine, acetylacetone is the required β-dicarbonyl starting material.
A common and efficient procedure involves the condensation of acetylacetone with guanidine salts in an aqueous alkaline medium. google.com This method is advantageous as it avoids the need for anhydrous solvents and extensive recovery equipment, shortening the reaction time significantly compared to older protocols. google.com Another approach utilizes thiourea in the presence of hydrochloric acid and ethanol (B145695) to produce the corresponding 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net Similarly, urea can be reacted with 2,4-pentanedione under acidic catalysis (e.g., sulfuric acid) to yield 2-hydroxy-4,6-dimethylpyrimidine. google.com
| N-C-N Reagent | β-Dicarbonyl | Catalyst/Medium | Product | Reference |
|---|---|---|---|---|
| Guanidine Hydrochloride | Acetylacetone | Na2CO3 / Water | 2-Amino-4,6-dimethylpyrimidine | google.comchemicalbook.com |
| Thiourea | Acetylacetone | HCl / Ethanol | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |
| Urea | 2,4-Pentanedione | H2SO4 / Ethanol | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |
Once the 4,6-dimethylpyrimidine core is formed, the next step is to introduce a functional group at the C-2 position that can serve as a handle for the subsequent introduction of the carbohydrazide. The nature of the C-2 substituent depends on the product of the initial cyclocondensation.
If the synthesis yields 2-amino-4,6-dimethylpyrimidine, this amino group can be converted to other functionalities. For instance, a Sandmeyer-type reaction could potentially be used to convert the amino group into a cyano group (-CN), which can then be hydrolyzed to a carboxylic acid or directly to an ester.
Alternatively, starting with 4,6-dimethylpyrimidine-2-thiol, the thiol group can be a versatile precursor for various C-2 substituted derivatives. researchgate.netbohrium.com A more direct approach to C-2 functionalization involves the selective C-H activation of the pyrimidine ring. Modern synthetic methods allow for the direct amination at the C-2 position of pyrimidines, affording pyrimidinyl iminium salt intermediates that can be converted into various amine products. nih.gov While highly advanced, these methods highlight the chemical reactivity of the C-2 position, which is crucial for building the target molecule. Another novel method involves the reaction of pyrimidine disulfides with phenylalkynes to create C-2 functionalized pyrimidines. researchgate.net
Introduction of the Carbohydrazide Moiety
The final stage of the synthesis involves converting the C-2 functional group into the carbohydrazide. This is most commonly achieved by reacting a carboxylic acid ester with hydrazine.
A widely used and reliable method for forming hydrazides is the hydrazinolysis of esters. researchgate.net This two-step process begins with a 4,6-dimethylpyrimidine-2-carboxylic acid precursor. This acid is first converted into an ester, typically a methyl or ethyl ester, through standard esterification procedures, such as reaction with the corresponding alcohol under acidic catalysis.
The resulting ester, for example, ethyl 4,6-dimethylpyrimidine-2-carboxylate, is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is typically carried out in a solvent like ethanol at reflux temperature. nih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable carbohydrazide product. This method has been successfully applied to a variety of heterocyclic systems to generate key carbohydrazide intermediates for further synthetic elaboration. nih.govnih.gov The conditions for hydrazinolysis, such as the molar ratio of hydrazine and reaction time, can be critical, as harsh conditions can sometimes lead to unintended ring-opening or side reactions in sensitive pyrimidine systems. researchgate.net
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Heterocyclic Ethyl Ester | Hydrazine Hydrate | Ethanol | Reflux | Heterocyclic Carbohydrazide | nih.gov |
| Adamantane Methyl Ester | Hydrazine Hydrate | - | - | Adamantyl-1-carbohydrazide | nih.gov |
An alternative to the ester-based route is the direct conversion of a carboxylic acid to a carbohydrazide. This approach avoids the need to isolate an ester intermediate. The process involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by hydrazine.
One common activation method is the conversion of the carboxylic acid to an acid chloride. nih.gov Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to transform the 4,6-dimethylpyrimidine-2-carboxylic acid into the highly reactive 4,6-dimethylpyrimidine-2-carbonyl chloride. This activated intermediate is not typically isolated but is reacted in situ with hydrazine or a hydrazine salt to yield the final carbohydrazide. This direct coupling is an efficient strategy often employed in the synthesis of complex molecules. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants. Ethanol is a commonly used solvent for this type of reaction due to its ability to dissolve both the pyrimidine ester and hydrazine hydrate, and its relatively high boiling point allows for the reaction to be conducted at reflux to increase the reaction rate. nih.gov
The molar excess of hydrazine hydrate is another important factor; a larger excess can drive the reaction to completion but may also complicate the purification process. The reaction time is also crucial, with a typical duration being several hours under reflux conditions to ensure the complete conversion of the starting material. nih.gov
Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound. The values are based on typical conditions for similar reactions reported in the literature.
| Entry | Solvent | Temperature (°C) | Hydrazine Hydrate (molar equivalents) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 1.2 | 24 | 65 |
| 2 | Ethanol | 78 (Reflux) | 1.2 | 6 | 85 |
| 3 | Methanol | 65 (Reflux) | 1.2 | 8 | 82 |
| 4 | Isopropanol | 82 (Reflux) | 1.2 | 6 | 84 |
| 5 | Ethanol | 78 (Reflux) | 2.0 | 4 | 92 |
| 6 | Ethanol | 78 (Reflux) | 3.0 | 4 | 93 |
| 7 | Ethanol | 78 (Reflux) | 2.0 | 2 | 88 |
| 8 | Ethanol | 78 (Reflux) | 2.0 | 8 | 92 |
This table is a representation of a typical optimization study and the values are illustrative.
The data suggests that conducting the reaction in ethanol at reflux temperature with a 2-fold molar excess of hydrazine hydrate for 4 hours provides an optimal balance between reaction time and yield. Further increasing the excess of hydrazine hydrate or the reaction time does not significantly improve the yield.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of pyrimidine derivatives, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical processes. rasayanjournal.co.innih.goveurekaselect.com These principles focus on the use of safer solvents, minimizing waste, and employing energy-efficient methods. rasayanjournal.co.in
Several green and sustainable approaches can be applied to the synthesis of pyrimidines:
Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govijper.org For the synthesis of pyrimidine derivatives, microwave-assisted reactions have been shown to be more efficient and environmentally friendly. ijper.org
Solvent-Free or Green Solvent Reactions: Whenever possible, performing reactions without a solvent or in environmentally benign solvents like water or ethanol is a key aspect of green chemistry. researchgate.netnih.gov The synthesis of some pyrimidine derivatives has been successfully achieved under solvent-free conditions or in aqueous media, which reduces the use of volatile organic compounds (VOCs). nih.gov
Catalyst-Free or Use of Green Catalysts: The development of synthetic routes that avoid the use of hazardous catalysts is another green approach. nih.gov When a catalyst is necessary, the use of recyclable or non-toxic catalysts is preferred. For instance, some pyrimidine syntheses have been developed using catalyst-free conditions or employing green catalysts. nih.goveurekaselect.com
Multicomponent Reactions: Designing synthetic pathways that involve multicomponent reactions (MCRs) can improve atom economy and reduce the number of synthetic steps, thereby minimizing waste generation. rasayanjournal.co.in
In the context of synthesizing this compound, a greener approach would involve using ethanol as a solvent, which is a bio-based and relatively safe solvent. Optimizing the reaction to proceed at lower temperatures or for shorter durations through methods like microwave assistance would also contribute to a more sustainable process. The purification step should also be considered, with a preference for crystallization over chromatographic methods to reduce solvent waste.
Chemical Reactivity and Derivatization Strategies of 4,6 Dimethylpyrimidine 2 Carbohydrazide
Reactions Involving the Hydrazide Functionality
The hydrazide moiety (-CONHNH₂) is a versatile functional group that readily participates in a variety of chemical reactions, including condensations, acylations, alkylations, and cyclizations. These transformations are pivotal for the construction of more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones
The reaction of hydrazides with aldehydes and ketones is a well-established method for the formation of hydrazones. youtube.com In the case of 4,6-dimethylpyrimidine-2-carbohydrazide, the terminal amino group of the hydrazide functionality acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding N-acylhydrazone. This condensation reaction is typically carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl compound.
While the reduction of carbonyl compounds to alcohols using hydrazine (B178648) hydrate (B1144303) has been reported under specific conditions with a large excess of hydrazine, the condensation reaction to form hydrazones is the more common and expected outcome. uchile.cl The resulting hydrazones, incorporating the 4,6-dimethylpyrimidine (B31164) scaffold, are themselves valuable intermediates for further synthetic modifications.
Acylation and Alkylation at Hydrazide Nitrogens
The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions.
Acylation: Acylation typically occurs with acylating agents such as acid chlorides or anhydrides. The reaction of 2-amino-4-hydroxypyrimidines with various acyl and sulphonyl halides has been shown to be influenced by the steric bulk of both the pyrimidine (B1678525) substituent and the acylating agent. rsc.org For instance, the acylation of the exocyclic amino group is a key step in the metabolism of drugs like isoniazid, which contains a hydrazide moiety. nih.gov While specific studies on the acylation of this compound were not found in the provided search results, it can be inferred that acylation would readily occur at the terminal nitrogen of the hydrazide group.
Alkylation: Alkylation of pyrimidine derivatives can be complex, with the potential for reaction at multiple sites. Studies on the alkylation of pyrimidinones (B12756618) have shown that the reaction can lead to a mixture of N- and O-alkylated products. scholarzest.com In the context of this compound, alkylation with alkyl halides would be expected to occur at the nucleophilic nitrogen atoms of the hydrazide. The specific site of alkylation (the nitrogen adjacent to the carbonyl or the terminal nitrogen) may be influenced by reaction conditions and the nature of the alkylating agent. Research on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides has demonstrated that intramolecular cyclizations can occur, highlighting the potential for complex reaction pathways. nih.gov
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles, Thiadiazoles)
The hydrazide functionality of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through cyclization reactions. One common method involves the reaction of a carbohydrazide (B1668358) with a dehydrating agent like phosphorus oxychloride. nih.gov A series of 6-methyl-4-aryl-5-(5-aryl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydropyrimidin-2-(1H)-one/thiones have been synthesized from the corresponding pyrimidine-5-carbohydrazides, demonstrating the utility of this approach. researchgate.net Another route involves the cyclodesulfurization of thiosemicarbazides, which can be formed from the reaction of hydrazides with isothiocyanates, using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com The direct annulation of hydrazides with methyl ketones has also been reported as a method for 1,3,4-oxadiazole (B1194373) synthesis. organic-chemistry.org
Triazoles: 1,2,4-Triazole derivatives can also be prepared from hydrazide precursors. A common synthetic strategy involves the reaction of a hydrazide with a suitable one-carbon synthon. For example, the reaction of hydrazides with thiosemicarbazide (B42300) can lead to the formation of 4-amino-5-mercapto-1,2,4-triazoles. chemistryjournal.net The synthesis of 1,2,4-triazoles can also be achieved through the cyclization of thiosemicarbazide intermediates. raco.cat Furthermore, the conversion of oxadiazoles into triazoles by reaction with hydrazine hydrate is a known transformation. nih.gov
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide derivatives, which can be prepared from the corresponding carbohydrazide. nih.gov The acylation of thiosemicarbazide followed by dehydration is a common procedure for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles. nih.gov Alternatively, hydrazonoyl halides can react with hydrazinecarbodithioate derivatives to form thiadiazoles. nih.gov The reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is another effective method for preparing 1,3,4-thiadiazole-2-amine derivatives. mdpi.com
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of two electron-donating methyl groups and an electron-withdrawing carbohydrazide group further modulates the ring's reactivity.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS): Aromatic systems generally undergo electrophilic substitution. masterorganicchemistry.com However, the pyrimidine ring is inherently less reactive towards electrophiles compared to benzene (B151609) due to the presence of the two electron-withdrawing nitrogen atoms. Electrophilic attack on the pyrimidine ring, if it occurs, is generally directed to the C-5 position, which is meta to both ring nitrogens and thus less deactivated. The two methyl groups at positions 4 and 6 are activating and would also direct electrophiles to the C-5 position. Conversely, the carbohydrazide group at the C-2 position is deactivating. Therefore, electrophilic substitution on the pyrimidine ring of this compound is expected to be challenging and would likely occur at the C-5 position if forced. Computational studies, such as the use of the condensed Fukui function, can help predict the most nucleophilic sites for electrophilic attack. xmu.edu.cnnih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. nih.gov In this compound, the C-2 position is already substituted. The C-4 and C-6 positions are occupied by methyl groups, which are not good leaving groups. However, if a suitable leaving group were present at one of these positions, nucleophilic attack would be favored. For instance, the reaction of 4,6-dichloropyrimidines with amines proceeds via an SNAr mechanism. nih.gov The development of C2-selective amination of pyrimidines has been achieved through the generation of pyrimidinyl iminium salt intermediates. nih.gov Electrochemical studies on the nucleophilic substitution of hydroquinone (B1673460) with 4,6-dimethylpyrimidine-2-thiol (B7761162) have demonstrated the pyrimidine derivative acting as a nucleophile in a Michael-type addition reaction. electrochemsci.org
Functionalization of Peripheral Methyl Groups
The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are "active" methyl groups. Their protons are more acidic than those of a typical alkyl group on an aromatic ring due to the electron-withdrawing nature of the pyrimidine nucleus. This increased acidity allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles.
These active methyl groups can participate in condensation reactions with aldehydes, such as benzaldehyde, in the presence of an acid, Lewis acid, or a strong organic base as a catalyst. stackexchange.com This reactivity is analogous to an aldol-type condensation. The resulting styrylpyrimidines are useful intermediates for further synthetic elaborations. While specific examples of the functionalization of the methyl groups on this compound were not detailed in the search results, this inherent reactivity provides a pathway for further derivatization of the molecule.
Tautomeric Equilibria and Isomerization Pathways
The chemical behavior of this compound is significantly influenced by the potential for tautomeric equilibria and isomerization. While direct studies on this specific molecule are not extensively documented, valuable insights can be drawn from research on closely related pyrimidine and carbohydrazide derivatives.
Tautomerism in the pyrimidine ring and the carbohydrazide side chain can lead to a variety of structural isomers, each with distinct electronic and steric properties. The primary tautomeric considerations involve amide-imidol and keto-enol forms within the carbohydrazide moiety, as well as amine-imine tautomerism in the pyrimidine ring.
A study on 2-hydrazino-4,6-dimethylpyrimidine, a structurally similar precursor, has shown that it predominantly exists in the amino tautomeric form in DMSO solution. orientjchem.org This suggests that the pyrimidine portion of this compound likely favors the hydrazino form over the hydrazono tautomer.
The carbohydrazide side chain introduces further possibilities for tautomerism. The keto-enol and amide-imidol equilibria are common in such systems. researchgate.net The relative stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.net Computational and spectroscopic studies on other carbohydrazide derivatives have been employed to determine the predominant tautomeric forms in different environments. researchgate.netresearchgate.net
Isomerization of the 4,6-dimethylpyrimidine core can also occur under certain conditions. One potential pathway is a Dimroth-type rearrangement, which has been observed in related pyrazolo[3,4-d]pyrimidine systems. acs.org This type of rearrangement typically involves a sequence of ring-opening and ring-closure reactions, often catalyzed by acid or base, leading to a thermodynamically more stable isomer. acs.org Another possibility, particularly under photochemical conditions, is isomerization through valence isomers, such as those seen in the conversion of dimethylpyrazine to dimethylpyrimidine. bendola.com
The following table summarizes the potential tautomeric forms of this compound:
| Tautomeric Form | Structural Features |
| Amide-Amine | Contains a carbonyl group (C=O) in the carbohydrazide chain and an amino group (-NH-NH2) attached to the pyrimidine ring. |
| Imidol-Amine | Features a hydroxyl group (C-OH) and an imine (C=N) in the side chain, with the pyrimidine ring in the amino form. |
| Amide-Imine | The carbohydrazide is in its amide form, while the pyrimidine ring exists as an imine tautomer. |
Solid-State Reactivity and Mechanochemical Transformations
The reactivity of this compound in the solid state is governed by the spatial arrangement of molecules within the crystal lattice, including intermolecular interactions and packing motifs. While specific solid-state reaction data for this compound is limited, general principles of crystal engineering and reactivity of related compounds provide a framework for understanding its potential transformations.
The solid-state structure of carbohydrazide derivatives is often characterized by extensive hydrogen bonding networks. researchgate.netnih.govnih.gov The N-H and C=O groups of the carbohydrazide moiety, along with the nitrogen atoms of the pyrimidine ring, can act as hydrogen bond donors and acceptors, respectively. nih.govnih.gov These interactions play a crucial role in directing the molecular packing and can influence the topochemical reactivity of the compound. The crystal packing of a related compound, 4,6-dimethylpyrimidine-2-thiogalactoside, reveals a network of weak C-H···O and C-H···S hydrogen bonds that dictate the supramolecular assembly. nih.gov The supramolecular chemistry of pyrimidine derivatives, in general, is rich with examples of hydrogen-bonded synthons that can be rationally designed. researchgate.netnih.govmdpi.com
Thermal analysis of carbohydrazide compounds indicates that they can undergo decomposition upon heating. researchgate.netbendola.com For instance, carbohydrazide itself decomposes around its melting point of 153°C. atamanchemicals.com The solid-state electrical conductivity of metal complexes of carbohydrazone derivatives has been shown to exhibit semiconductor behavior, with conductivity increasing with temperature. researchgate.netbendola.com
Mechanochemical Transformations
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly approach to synthesis. acs.orgacs.org This technique is particularly well-suited for solid-state reactions. The mechanochemical synthesis of various pyrimidine derivatives has been successfully demonstrated. acs.orgacs.orgresearchgate.net
A common method involves the ball-milling of reactants, sometimes with a catalytic amount of a solid-state catalyst. For example, a one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative under ball-milling conditions can efficiently produce substituted pyrimidines. acs.org Modified ZnO nanoparticles have been used as an effective and recyclable catalyst for such transformations. acs.orgacs.org
The key advantages of mechanochemical synthesis in the context of pyrimidine derivatives include:
Solvent-free conditions: Reduces waste and environmental impact. acs.orgacs.org
High efficiency: Often leads to high yields in shorter reaction times compared to conventional solution-based methods. orientjchem.org
Ease of product isolation: Simplifies the work-up procedure. acs.orgacs.org
Scalability: The process can be scaled up for larger quantity synthesis. acs.orgacs.org
While a specific mechanochemical transformation of this compound has not been reported, the successful application of this technique to a wide range of pyrimidine syntheses suggests its potential for the derivatization or transformation of this compound in the solid state.
Coordination Chemistry and Metal Complexes of 4,6 Dimethylpyrimidine 2 Carbohydrazide
Ligand Design Principles and Potential Coordination Modes
The structure of 4,6-dimethylpyrimidine-2-carbohydrazide, featuring a pyrimidine (B1678525) ring and a carbohydrazide (B1668358) functional group, offers several potential atoms that can donate lone pairs of electrons to a metal center, making it a versatile ligand in coordination chemistry. The specific way in which it binds to a metal ion is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent used.
One of the anticipated coordination modes for this compound is as a bidentate ligand, where two donor atoms from the same ligand molecule bind to the metal center, forming a stable chelate ring. A highly probable mode is N,O-bidentate chelation. In this arrangement, one of the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group in the carbohydrazide moiety would coordinate to the metal ion. This mode of coordination is common for ligands containing both a heterocyclic nitrogen atom and a carbonyl group in a sterically favorable position. The formation of a five or six-membered chelate ring through this mode enhances the thermodynamic stability of the resulting complex. Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide evidence for this coordination mode. A shift to a lower frequency of the C=O stretching vibration in the IR spectrum of the metal complex compared to the free ligand would indicate the involvement of the carbonyl oxygen in coordination.
Alternatively, this compound can act as an N,N-bidentate ligand. In this scenario, a nitrogen atom from the pyrimidine ring and a nitrogen atom from the hydrazide group would coordinate to the metal ion. The specific nitrogen atom from the hydrazide group that participates in bonding (either the one adjacent to the carbonyl group or the terminal NH2 group) would depend on steric and electronic factors. This N,N-bidentate chelation would also result in the formation of a stable chelate ring. Evidence for this coordination can be sought through spectroscopic methods. For instance, changes in the vibrational frequencies associated with the pyrimidine ring and the N-H bonds of the hydrazide group in the IR spectrum, as well as shifts in the proton and carbon signals in the nuclear magnetic resonance (NMR) spectra of diamagnetic complexes, can suggest this mode of bonding.
Beyond acting as a simple chelating ligand to a single metal center, this compound has the potential to function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This can occur if donor atoms on the ligand are sufficiently separated or if different donor atoms coordinate to different metal ions. For example, one of the pyrimidine nitrogens could coordinate to one metal ion, while the carbohydrazide group chelates to another. Another possibility is the bridging of two metal centers by the hydrazide group itself. Such bridging architectures can lead to the formation of interesting supramolecular structures, including dimers, polymers, and coordination polymers with unique magnetic and electronic properties. The formation of a helical supramolecular assembly has been observed in the solid phase for a related compound, 4,6-dimethylpyrimidine-2-thiolate, complexed with mercury, which suggests the potential for this compound to form similar extended structures. nih.gov
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes of this compound with first-row transition metals are of significant interest due to their diverse electronic and magnetic properties. The synthesis of these complexes often involves the direct reaction of the ligand with metal chlorides or nitrates in a solvent like ethanol (B145695) or methanol. samipubco.comnih.govscispace.commdpi.commdpi.com
The characterization of these complexes relies heavily on spectroscopic methods.
Infrared (IR) Spectroscopy: IR spectra provide valuable information about the coordination mode of the ligand. A shift in the ν(C=O) band to lower wavenumbers is indicative of coordination through the carbonyl oxygen. Similarly, shifts in the ν(N-H) and pyrimidine ring vibrations suggest the involvement of the hydrazide and pyrimidine nitrogens in bonding. New bands at lower frequencies can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. samipubco.commdpi.commdpi.com
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes in solution provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment. For example, octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes give rise to distinct absorption bands. samipubco.commdpi.commdpi.com
Magnetic Susceptibility: Magnetic moment measurements at room temperature help in determining the geometry and the spin state of the metal ion in the complex. For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic. mdpi.com
Mass Spectrometry: This technique helps in confirming the molecular weight of the synthesized complexes and provides information about their stoichiometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.
Table 1: Representative Spectroscopic and Magnetic Data for First-Row Transition Metal Complexes with Pyrimidine-Carbohydrazide Type Ligands
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Reference |
| Cu(II) | Distorted Octahedral | 1.75 - 1.85 | ν(C=O) shift, ν(M-N), ν(M-O) | ~600-700 (d-d) | samipubco.commdpi.com |
| Co(II) | Octahedral | 4.80 - 5.10 | ν(C=O) shift, ν(M-N), ν(M-O) | ~500-600, ~1100 (d-d) | samipubco.commdpi.com |
| Ni(II) | Octahedral | 2.90 - 3.40 | ν(C=O) shift, ν(M-N), ν(M-O) | ~600-700, ~900-1000 (d-d) | samipubco.commdpi.com |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | ν(C=O) shift, ν(M-N), ν(M-O) | Ligand-to-metal charge transfer | samipubco.commdpi.com |
| Mn(II) | Octahedral | 5.70 - 6.10 | ν(C=O) shift, ν(M-N), ν(M-O) | Weak d-d transitions | samipubco.commdpi.com |
| Fe(III) | Octahedral | ~5.90 | ν(C=O) shift, ν(M-N), ν(M-O) | Charge transfer bands | samipubco.com |
Note: The data presented in this table are generalized from studies on similar pyrimidine-hydrazide ligands and are intended to be illustrative of the expected values for complexes of this compound.
The synthesis of complexes with precious metals like ruthenium, rhenium, and platinum is of interest for applications in catalysis and medicine. While specific studies on the complexation of this compound with these metals are not widely reported, general synthetic routes for related ligands can be considered.
Ruthenium(II) Complexes: Ruthenium(II) complexes are often synthesized from precursors like [RuCl₂(PPh₃)₃] or RuCl₃·xH₂O. The coordination chemistry of Ru(II) with pyrimidine-containing ligands is well-established, often leading to octahedral complexes. researchgate.netnih.govrsc.orgconicet.gov.arnih.gov
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are typically prepared from [Re(CO)₅Cl]. The ligand would be expected to displace two carbonyl groups and a chloride ion to form a facial-tricarbonyl complex, fac-[Re(CO)₃(L)Cl], where L is the bidentate this compound.
Platinum(II) Complexes: Platinum(II) complexes are generally synthesized from K₂[PtCl₄]. The reaction with a bidentate ligand like this compound would be expected to yield a square planar complex of the type [Pt(L)Cl₂].
The characterization of these precious metal complexes would involve similar spectroscopic techniques as for the first-row transition metals, with particular emphasis on NMR spectroscopy (¹H, ¹³C, ³¹P if applicable, and ¹⁹⁵Pt for platinum complexes) to elucidate their structures in solution.
Structural Elucidation of Coordination Compounds
The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical and physical properties. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic methods.
Single-Crystal X-ray Diffraction Analysis of Metal Complexes
In complexes with related pyrimidine-thiolate ligands, the metal ion often coordinates through the pyrimidine ring nitrogen and the exocyclic sulfur atom. nih.govresearchgate.net For this compound, coordination is expected to occur via one of the pyrimidine ring nitrogen atoms and the oxygen and/or terminal nitrogen atom of the hydrazide moiety. This chelation would form stable five- or six-membered rings with the metal center.
X-ray studies on a mercury complex with 4,6-dimethylpyrimidine-2-thiolate revealed a polymeric structure with a complex HgN₃S₂ coordination core. nih.gov Similarly, a zinc(II) complex with the same ligand showed an unusual ZnS₃N₂ chromophore in a zwitterionic structure. researchgate.net These studies highlight the structural diversity that pyrimidine-based ligands can induce. For instance, a tin(IV) complex with 4,6-dimethylpyrimidine-2-thiolate adopts a distorted tetrahedral geometry. nih.gov The data obtained from SCXRD, such as space group, unit cell dimensions, and key bond lengths, are crucial for building a comprehensive understanding of the solid-state structure. nih.govresearchgate.net
Table 1: Illustrative Crystallographic Data for Metal Complexes with Related Pyrimidine Ligands This table presents representative data for pyrimidine-based complexes to illustrate the typical output of an SCXRD analysis.
| Complex | Crystal System | Space Group | Key Coordination Bonds (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| (Hg(4,6Me₂Pm2S)₂)n | Monoclinic | P2₁/c | Hg-S, Hg-N | Distorted sp³d | nih.gov |
| [Zn(4,6Me₂Pm2SH)₃] | Monoclinic | P2₁/a | Zn-S, Zn-N | Capped Rectangular Pyramidal (ZnN₂S₃) | researchgate.net |
| [Sn(CH₃)₂(C₆H₇N₂S)₂] | Not Specified | Not Specified | Sn-S, Sn-C | Distorted Tetrahedral (SnS₂C₂) | nih.gov |
| [Ni(L)₂(H₂O)₂] (L = triazole Schiff-base) | Not Specified | Not Specified | Ni-N, Ni-O | Octahedral | nih.gov |
Advanced Spectroscopic Methods (e.g., NMR, IR, UV-Vis, EPR, Mass Spectrometry)
Spectroscopic techniques provide valuable information about the coordination environment of the metal ions, complementing the data from X-ray diffraction.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. In the IR spectrum of a this compound complex, shifts in the vibrational frequencies of the C=O (carbonyl), N-H (amine), and C=N (pyrimidine ring) groups compared to the free ligand indicate their participation in bonding with the metal ion. ekb.eg For instance, a lowering of the ν(C=O) band frequency suggests coordination through the carbonyl oxygen. The participation of the pyrimidine ring nitrogen in coordination is also inferred from shifts in the ring vibration bands. researchgate.netijera.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy are used to study the structure in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are affected. ekb.eg For example, a downfield or upfield shift of the pyrimidine ring protons and the N-H protons of the hydrazide group would confirm their involvement in the coordination sphere. nih.gov
UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. The position and intensity of the d-d bands are indicative of the coordination geometry around the metal center (e.g., octahedral or tetrahedral). mdpi.com Intense bands in the UV region are typically assigned to π→π* and n→π* transitions within the ligand, which may shift upon coordination, while charge-transfer bands (LMCT or MLCT) can appear in the visible region. doi.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Co(II). The EPR spectrum can provide detailed information about the electronic ground state, the geometry of the complex, and the degree of covalency in the metal-ligand bonds. nih.govresearchgate.net
Mass Spectrometry : Mass spectrometry is employed to determine the molecular weight of the complex, confirming its stoichiometry and composition. The fragmentation pattern can also offer clues about the structure and bonding within the molecule. mdpi.com
Table 2: Representative Spectroscopic Data for Pyrimidine-Based Metal Complexes
| Complex Type | IR (cm⁻¹) Key Shifts | UV-Vis λₘₐₓ (nm) (Assignment) | Reference |
|---|---|---|---|
| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) with a Pyrimidine Hydrazide Ligand | Shift in ν(C=O), ν(NH₂), ν(C=N) | Bands in the visible region (d-d transitions) | ekb.eg |
| Mn(II), Co(II), Cu(II), Cr(III) with 2-amino-4,6-dimethyl pyrimidine | Confirmation of coordination via azomethine N and phenolic -OH | 415–455 (d-d transitions) | mdpi.com |
| Mn(II) with a Carbohydrazone Ligand | Coordination in enol form confirmed | 385 (Ligand-to-Metal Charge Transfer) | doi.org |
Magnetic Properties and Electronic Structure of Metal Complexes
Magnetic susceptibility measurements are essential for elucidating the electronic structure of paramagnetic complexes of this compound. The effective magnetic moment (µ_eff), calculated from these measurements, provides direct information about the number of unpaired electrons on the central metal ion. dalalinstitute.com This, in turn, helps to determine the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal.
For example, Co(II) complexes often exhibit magnetic moments in the range of 4.3–5.2 B.M. for high-spin octahedral geometry and 4.4-4.8 B.M. for tetrahedral geometry. researchgate.net Ni(II) complexes typically show magnetic moments of 2.9–3.5 B.M. in an octahedral environment, consistent with two unpaired electrons. researchgate.net Cu(II) complexes, with one unpaired electron, generally have magnetic moments around 1.8–2.1 B.M. mdpi.comresearchgate.net Deviations from spin-only values can indicate significant spin-orbit coupling. researchgate.net The temperature dependence of the magnetic susceptibility can also reveal magnetic exchange interactions in polynuclear complexes. doi.org
Table 3: Magnetic Moments for Representative Transition Metal Complexes This table compiles typical magnetic moment values for complexes with pyrimidine-related ligands, indicating their geometry.
| Metal Ion | Ligand Type | µ_eff (B.M.) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Mn(II) | Aminopyrimidyl derivative | 5.84 | High-spin Octahedral | mdpi.com |
| Co(II) | Aminopyrimidyl derivative | 4.90 | High-spin Octahedral | mdpi.com |
| Co(II) | 4-amino-1,2,4-triazole Schiff-base | ~2.1 NµB at 2K | Octahedral (shows magnetic anisotropy) | nih.gov |
| Ni(II) | General | 2.859 | Octahedral | researchgate.net |
| Cu(II) | Aminopyrimidyl derivative | 1.72 | Octahedral | mdpi.com |
Electrochemistry and Redox Behavior of Metal Complexes
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of metal complexes with this compound. CV studies provide information on the stability of the complexes in different oxidation states and the potentials at which electron transfer processes occur. mdpi.com These redox processes can be either metal-centered (e.g., Cu(II)/Cu(I)) or ligand-centered. ekb.egrsc.org
The electrochemical behavior is highly dependent on the metal ion, the solvent, and the specific coordination environment. researchgate.netelectrochemsci.org For instance, the CV of a Cu(II) complex might show a quasi-reversible one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. ekb.eg The separation between the anodic and cathodic peak potentials (ΔEp) can indicate the reversibility of the redox process. The redox potentials are sensitive to the electron-donating or electron-withdrawing nature of the ligand, which can stabilize or destabilize different oxidation states of the metal. mdpi.comrsc.org Studies on related systems, such as the electrochemical oxidation of catechols in the presence of 4,6-dimethylpyrimidine-2-thiol (B7761162), demonstrate the reactivity of the pyrimidine moiety in electrochemical reactions. arkat-usa.org
Table 4: Illustrative Electrochemical Data for Related Metal Complexes
| Complex | Redox Couple | Potential (V vs. ref) | Electrochemical Behavior | Reference |
|---|---|---|---|---|
| Cu(II) Thiosemicarbazone | Cu(II)/Cu(I) | -1.07 to -1.14 (vs Fc/Fc⁺) | Quasi-reversible | ekb.eg |
| Co(II) Thiosemicarbazone | Co(II) Oxidation | +0.42 to +0.48 (vs Fc/Fc⁺) | Irreversible | ekb.eg |
| Ni(II) Thiosemicarbazone | Ni(II) Oxidation | +0.45 to +0.72 (vs Fc/Fc⁺) | Two irreversible oxidations | ekb.eg |
| [Ru(H₂dcbpy)₃]²⁺ | Ru(III)/Ru(II) | Variable positive potentials | Metal-based oxidation | rsc.org |
Applications of 4,6 Dimethylpyrimidine 2 Carbohydrazide and Its Derivatives in Catalysis and Materials Science
Utilization in Homogeneous and Heterogeneous Catalysis
The application of pyrimidine (B1678525) derivatives in catalysis is a subject of ongoing research. While direct catalytic use of 4,6-Dimethylpyrimidine-2-carbohydrazide is not widely documented, the properties of its derivative classes, particularly metal complexes of hydrazones, suggest significant potential. Catalysis can be broadly divided into homogeneous and heterogeneous systems, where the catalyst is in the same phase as the reactants or in a different phase, respectively.
Role in Oxidation and Reduction Reactions
Metal complexes derived from hydrazone ligands are recognized for their catalytic activity. jocpr.comresearchgate.netsemanticscholar.org Hydrazones, which can be synthesized from this compound, can coordinate with various metal ions to form stable complexes. jocpr.com These complexes, in turn, can act as catalysts. For instance, molybdenum(VI) complexes with hydrazonato ligands have been successfully employed as catalysts for the epoxidation of cyclooctene, a key oxidation reaction. nih.gov The study demonstrated that the structure of the complex, whether mononuclear or dinuclear, influences its catalytic efficiency. nih.gov
While specific studies on the reduction capabilities of this compound complexes are scarce, research into related pyrimidine structures provides context. Dihydropyrimidine dehydrogenase, an enzyme, catalyzes the reduction of the pyrimidine ring in uracil (B121893) and thymine. nih.gov In chemical synthesis, attempts to reduce bulky carbonyl-substituted pyrimidine derivatives have been explored using both biocatalysts and chemical catalysts like RhCl(R,R)-TsDPEN, although significant steric hindrance can make such reductions challenging. mdpi.com This indicates that while the pyrimidine core can be a target for reduction, the catalytic application of its derivatives in reducing other substrates is an area requiring further exploration.
Application in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are fundamental tools for forming C-C and C-heteroatom bonds, particularly in the synthesis of functionalized aromatic and heterocyclic compounds. nih.govnih.govresearchgate.net In the context of pyrimidines, these reactions are most often used to modify the pyrimidine ring itself, rather than employing a pyrimidine derivative as a ligand in the catalyst.
For example, palladium-catalyzed Suzuki and Sonogashira coupling reactions are effective for creating C2-functionalized pyrimidines from pyrimidin-2-yl sulfonates. researchgate.net Similarly, a Pd-catalyzed/Cu-mediated cross-coupling reaction has been developed to synthesize 6-unsubstituted 2-aryl-dihydropyrimidines from 2-methylthio-dihydropyrimidine precursors and organostannane reagents. nih.gov Another approach involves the copper-promoted dehydrosulfurative C-N cross-coupling of dihydropyrimidinethiones with amines to produce 2-aminopyrimidines. nih.gov These methods highlight the importance of coupling reactions for the diversification of pyrimidine scaffolds, which can then be used for various applications. However, the role of this compound or its derivatives as ligands in these specific catalytic systems is not established in the current literature.
| Coupling Reaction Type | Catalyst/Mediator | Substrate Example | Product Type |
| Suzuki/Sonogashira | Pd(OAc)₂ | Pyrimidin-2-yl sulfonates | C2-functionalized pyrimidines researchgate.net |
| C-C Cross-Coupling | Pd₂(dba)₃ / CuTC | 1-Boc 2-methylthio-DPs | 2-aryl-dihydropyrimidines nih.gov |
| C-N Cross-Coupling | Copper | Dihydropyrimidine-2-thiones | 2-aminopyrimidines nih.gov |
Asymmetric Catalysis with Chiral Derivatives
Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is crucial in modern chemistry. The development of chiral ligands is central to this field. While there are no specific reports on using chiral derivatives of this compound, the broader class of chiral N-heterocycles is well-represented. For instance, a highly enantioselective copper-catalyzed asymmetric Henry (nitroaldol) reaction has been achieved using chiral complexes of Cu(II) with aziridine-functionalized organophosphorus compounds. mdpi.com
Furthermore, the rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been used to afford chiral tetrahydropyrazolo[1,5-a]pyrimidines, which are important skeletons in pharmaceuticals. nih.gov The success of these related systems suggests a potential pathway for the application of chiral derivatives of this compound. By introducing a chiral center to the molecule, either through modification of the hydrazide group or by using a chiral precursor in its synthesis, it is conceivable that novel chiral ligands could be developed for asymmetric transformations.
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govchimia.chresearchgate.net The properties of these materials, such as porosity and stability, are dictated by the geometry of the metal center and the structure of the organic linker. rsc.orgrsc.org The this compound molecule, and its easily accessible hydrazone derivatives, possess multiple potential donor atoms (two ring nitrogens, hydrazide nitrogen, and carbonyl oxygen), making them excellent candidates for use as organic linkers.
Research on closely related compounds supports this potential. For example, 2-amino-4,6-dimethyl pyrimidine (ADMPY) has been successfully used as a co-ligand to synthesize a new class of nano-sized metal complexes with Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). mdpi.com In these structures, the aminopyrimidine coordinates with the metal ions. mdpi.com Another related molecule, 4,6-dimethylpyrimidine-2-thiol (B7761162), has been shown to form a zwitterionic complex with Zinc(II), demonstrating the versatile coordination behavior of the 4,6-dimethylpyrimidine (B31164) core. researchgate.net The hydrazide functional group is known to form stable complexes with metal ions, often acting as a bidentate or tridentate ligand, especially after condensation into a hydrazone. jocpr.com This multidentate character is a key feature for building higher-dimensional CPs and MOFs. chimia.chnorthwestern.edunih.gov The combination of the pyrimidine ring and the hydrazide moiety in one molecule offers multiple points of coordination, which could lead to the formation of novel and robust framework structures.
Development of Sensors and Molecular Probes
Molecular probes are essential tools for detecting specific analytes, often through optical signals like changes in fluorescence or absorbance. unex.es The development of synthetic chemosensors is a rapidly growing field. unex.es Hydrazone metal complexes have been proposed for use as sensors due to the color intensification that often accompanies coordination and deprotonation. jocpr.com
A derivative of the target compound, 4,6-diphenylpyrimidine-2-carbohydrazide, was used as the basis for creating a photoaffinity-labeled clickable probe. unex.es This probe was designed to identify protein targets in living cells by forming covalent bonds upon photo-irradiation. unex.es Although this application is biological, the underlying principle of modifying the carbohydrazide (B1668358) to create a reactive probe for molecular recognition is directly transferable to materials science and sensor development. The pyrimidine scaffold can be tuned to interact with specific analytes, and the hydrazide group provides a convenient chemical handle for attaching signaling units (fluorophores) or reactive groups for immobilization onto a surface.
Potential in Polymer Chemistry and Functional Materials
The incorporation of heterocyclic units into polymer backbones can impart unique thermal, chemical, and electronic properties to the resulting materials. Research has demonstrated that the 4,6-dimethylpyrimidine moiety can be polymerized. Specifically, Poly(4,6-dimethylpyrimidine)sulfide (PDMPS) and Poly(4,6-dimethylpyrimidine)amine (PDMPA) have been synthesized from 4,6-Dimethyl-2-pyrimidinethiol and 4,6-Dimethyl-2-pyrimidineamine, respectively. researchgate.net The polymerization proceeds via a Friedel-Crafts reaction using aluminum chloride as a Lewis acid catalyst, which enables electrophilic substitution on the pyrimidine ring. researchgate.net
This work provides direct evidence that the 4,6-dimethylpyrimidine core is stable under polymerization conditions and can be integrated into macromolecular chains. Such polymers could exhibit enhanced thermal stability and chemical resistance, properties associated with related materials like poly(p-phenylene sulfide). researchgate.net Furthermore, the nitrogen atoms in the pyrimidine rings within the polymer chain offer sites for post-polymerization modification or for creating metallopolymers, where metal ions coordinate to the polymer backbone, leading to functional materials with applications in catalysis or electronics. nih.gov
| Polymer/Material Type | Precursor Compound | Polymerization Method | Potential Application Area |
| Poly(4,6-dimethylpyrimidine)sulfide | 4,6-Dimethyl-2-pyrimidinethiol | Friedel-Crafts Reaction researchgate.net | Thermally stable plastics researchgate.net |
| Poly(4,6-dimethylpyrimidine)amine | 4,6-Dimethyl-2-pyrimidineamine | Friedel-Crafts Reaction researchgate.net | Functional materials researchgate.net |
| Metallopolymers | Terpyridine-functionalized monomers | Electropolymerization nih.gov | Catalysis, Electronics nih.gov |
Theoretical and Computational Investigations of 4,6 Dimethylpyrimidine 2 Carbohydrazide and Its Complexes
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical studies, particularly Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of molecular systems. DFT calculations have been widely applied to pyrimidine (B1678525) derivatives to understand their structure, reactivity, and spectroscopic characteristics with a high degree of accuracy. ijcce.ac.irnih.govresearchgate.net These methods are used to optimize the molecular geometry, determine electronic distribution, and predict various chemical parameters that govern the molecule's behavior. ijcce.ac.ir
The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of these investigations. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For pyrimidine derivatives, DFT calculations are used to determine these energy values. researchgate.net The electron density distribution in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. In related pyrimidine compounds, the HOMO is often localized over the pyrimidine ring and substituent atoms with delocalized electrons, marking them as potential sites for electron donation. ijcce.ac.ir The HOMO-LUMO gap provides information about the excitation energies of the molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies for Related Pyrimidine and Hydrazide Compounds
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Pyrimidine Derivatives on Fe(110) | -7.63 to -5.55 | N/A | N/A | researchgate.net |
| 4-N,N-dimethylamino–4′-N′-methyl-stilbazolium derivative (DSMFS) | N/A | N/A | 2.8174 | researchgate.net |
| 4-N,N-dimethylamino–4′-N′-methyl-stilbazolium derivative (DSPFS) | N/A | N/A | 4.6649 | researchgate.net |
Note: Data presented is for structurally related compounds to illustrate typical values obtained through DFT calculations. Specific values for 4,6-Dimethylpyrimidine-2-carbohydrazide would require dedicated computational analysis.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. bhu.ac.in The MEP map uses a color spectrum to represent the electrostatic potential: red indicates regions of negative potential (rich in electrons, attractive to protons), while blue indicates regions of positive potential (electron-poor). youtube.com
In molecules like this compound, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, identifying these as sites for hydrogen bonding and electrophilic attack. bhu.ac.inresearchgate.net Conversely, the hydrogen atoms of the hydrazide and methyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. bhu.ac.in This analysis is crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding.
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and vibrational modes. nih.gov
For 2-amino-4,6-dimethyl pyrimidine, a structurally similar compound, DFT calculations using the B3LYP method have been shown to produce geometrical parameters and vibrational spectra that are in good agreement with experimental findings. nih.gov Similar studies on this compound would allow for the theoretical prediction of its IR and Raman spectra, providing valuable data for its characterization.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
While quantum chemical studies provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govmdpi.com
For this compound and its complexes, MD simulations can be used to explore its conformational landscape and understand how it adapts its shape upon binding to a target protein. nih.gov A key parameter analyzed in MD simulations of protein-ligand complexes is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the ligand remains tightly bound in the active site. nih.gov Such simulations have been used to confirm the stability of complexes involving other pyrimidine derivatives, validating docking results and providing deeper insight into the binding dynamics. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules, including their steric and electrostatic fields. nih.gov
A 3D-QSAR study was conducted on a series of 2-pyrimidine carbohydrazides as utrophin modulators for the potential treatment of Duchenne muscular dystrophy. nih.gov This study developed robust CoMFA and CoMSIA models to understand the structural requirements for biological activity. The resulting contour maps from these analyses highlight which regions of the molecule should be modified to enhance activity. For example, the models might indicate that bulky substituents are favored in one area (steric field) or that electron-withdrawing groups are preferred in another (electrostatic field). nih.gov
Table 2: Statistical Results of a 3D-QSAR Study on 2-Pyrimidine Carbohydrazides
| Model | q² (Cross-validated correlation coefficient) | r² (Non-validated correlation coefficient) | SEE (Standard Error of Estimate) | F-value | Number of Components |
|---|---|---|---|---|---|
| CoMFA | 0.721 | 0.776 | 0.255 | 61.324 | 3 |
| CoMSIA | 0.614 | 0.842 | 0.216 | 62.476 | 4 |
Source: Data from a study on 2-pyrimidine carbohydrazides as utrophin modulators. nih.gov
These statistical values indicate the predictive power and robustness of the developed QSAR models.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. researchgate.net It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize a ligand-protein complex. nih.govmdpi.com
Docking studies involving pyrimidine carbohydrazide (B1668358) derivatives have been performed to elucidate their binding mechanism with potential biological targets. nih.gov In a study of 2-pyrimidine carbohydrazides, docking was used to place the compounds into the binding site of a target protein to align them for the subsequent 3D-QSAR analysis. nih.gov In other research on hybrid 4,6-dihydrazone pyrimidine derivatives, molecular docking was used to investigate their binding mode with DNA. nih.gov The results of these studies typically provide a binding energy score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target. nih.gov These interactions are critical for the ligand's biological activity.
Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Data
Antimicrobial Activity: Mechanistic Elucidation
Derivatives of pyrimidine (B1678525) and carbohydrazide (B1668358) have demonstrated notable antimicrobial properties. The mechanisms are multifaceted, targeting different essential life processes in bacteria and fungi.
The antibacterial effects of pyrimidine carbohydrazide derivatives are attributed to several mechanisms. A key strategy involves enhancing the lipophilicity of the molecule. Incorporating lipophilic characteristics into the carbohydrazide structure can facilitate its diffusion across the lipid-rich cell walls of bacteria, increasing its bioavailability and effectiveness. nih.gov Once inside the cell, these compounds can exert their effects through various means.
One primary mechanism is enzyme inhibition . For instance, some heterocyclic compounds, such as thieno[2,3-d]pyrimidines, have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial tRNA modification and protein synthesis. mdpi.com Inhibition of such crucial enzymes disrupts vital cellular processes, leading to bacterial growth inhibition.
Another significant mechanism is the disruption of cell membrane integrity . Certain polyphenolic compounds, which share structural motifs with pyrimidine derivatives, have been shown to damage bacterial cell walls and membranes. nih.gov This damage can lead to increased membrane permeability and depolarization of the membrane potential, causing leakage of essential intracellular components and ultimately cell death. nih.gov The presence of a hydrazone moiety (often formed from carbohydrazides) is known to contribute to a wide array of biological activities, including antimicrobial effects. nih.gov
Table 1: Antibacterial Activity of Pyrimidine and Hydrazide Derivatives
| Compound Class | Bacterial Strain(s) | Observed Effect/Mechanism | Reference(s) |
|---|---|---|---|
| Pyridine Carbohydrazide | Pseudomonas aeruginosa, Staphylococcus aureus | Potent activity, superior to standard antibiotics in some cases. Lipophilicity aids diffusion through the bacterial wall. | nih.gov |
| Tetrahydroimidazo[1,2-a]pyrimidine-carbohydrazide | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent antibacterial activity, demonstrated by large zones of inhibition. | nih.gov |
Antifungal Mechanisms of Action
The antifungal activity of this class of compounds also proceeds through multiple pathways. Similar to their antibacterial action, disruption of the fungal cell membrane is a key mechanism. The main target in fungal membranes is ergosterol, and while some commercial antifungals inhibit its synthesis, other mechanisms are also at play. nih.gov
One of the prominent mechanisms for related carbohydrazonamide derivatives is the induction of reactive oxygen species (ROS) . nih.govresearchgate.net An increase in intracellular ROS can lead to oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids, which is detrimental to the fungal cell. The antifungal effect of some of these compounds can be diminished by the presence of antioxidants like ascorbic acid, which supports the role of ROS in their mechanism of action. nih.govresearchgate.net
Furthermore, pyrimidine carbohydrazide derivatives can interfere with fungal virulence factors. For example, some related compounds inhibit the dimorphic transition in Candida albicans, which is its ability to switch from a yeast to a filamentous hyphal form. nih.gov This transition is crucial for its pathogenicity and ability to invade host tissues.
Table 2: Antifungal Activity of Pyrimidine and Hydrazide Derivatives
| Compound Class | Fungal Strain(s) | Observed Effect/Mechanism | Reference(s) |
|---|---|---|---|
| Pyridine Carbohydrazide | Candida spp. (MDR strains) | Potent inhibition, superior to fluconazole (B54011) in some cases. | nih.gov |
| 5-Aminoimidazole-4-carbohydrazonamides | Candida albicans, Candida krusei | Induction of Reactive Oxygen Species (ROS); Inhibition of dimorphic transition. | nih.govresearchgate.net |
Antioxidant Properties: Radical Scavenging and Chelation Mechanisms
The antioxidant capacity of pyrimidine carbohydrazides is linked to two primary mechanisms: direct radical scavenging and metal ion chelation.
Radical Scavenging: These compounds can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and nitric oxide (NO) radicals. nih.govresearchgate.net This activity is often concentration-dependent. The scavenging ability is frequently attributed to the presence of labile hydrogen atoms, particularly on the hydrazide moiety (N-H groups), which can be donated to stabilize free radicals. researchgate.net
Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals through Fenton-like reactions. Pyrimidine carbohydrazide derivatives can act as chelating agents, binding to these metal ions. nih.govmdpi.com This sequestration prevents the metals from participating in radical-generating reactions, thereby exerting an indirect antioxidant effect. The ability to chelate is often associated with the arrangement of nitrogen and oxygen atoms in the molecule, which can effectively coordinate with metal ions. researchgate.netmdpi.com
Antitumor and Cytotoxic Activities: Molecular Targets and Pathways
Derivatives based on the pyrimidine and carbohydrazide scaffolds have shown significant potential as antitumor agents, demonstrating cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical (HeLa) cancers. nih.govresearchgate.net The underlying mechanisms are complex, often involving the induction of programmed cell death and the inhibition of key enzymes that regulate cell proliferation.
A key mechanism for the antitumor effect of these compounds is the induction of apoptosis , or programmed cell death. Studies on structurally related carbohydrazides have shown they can trigger apoptotic pathways in cancer cells. nih.gov This is often visualized through nuclear staining techniques that reveal characteristic changes of apoptosis, such as chromatin condensation.
In addition to inducing apoptosis, these molecules can interfere with the cell cycle. They can cause cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases. nih.govresearchgate.net By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating, effectively acting as cytostatic agents. researchgate.net
Table 3: Apoptotic and Cell Cycle Effects of Related Hydrazide Derivatives
| Compound Class | Cell Line | Effect | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carbohydrazide | MCF-7 (Breast Cancer) | Induction of apoptosis; Cell cycle arrest in G0/G1 phase. | nih.gov |
| 10H-3,6-Diazaphenothiazine | A2780 (Ovarian Cancer) | Caspase-dependent apoptosis; Cell cycle arrest in G2/M phase. | researchgate.net |
Enzyme Inhibition Studies (e.g., phosphatases, kinases, topoisomerases)
The antiproliferative activity of pyrimidine derivatives is frequently linked to their ability to inhibit specific enzymes that are critical for cancer cell growth and survival.
Kinase Inhibition: Many pyrimidine-based compounds are designed as bioisosteres of purine, enabling them to act as ATP-competitive inhibitors of protein kinases. nih.gov Cyclin-dependent kinases (CDKs), such as CDK2, are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov Pyrimidine derivatives have been shown to inhibit CDK2, thereby halting cell cycle progression. researchgate.net Other kinases, such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), have also been identified as potential targets. nih.gov
Phosphatase Modulation: Protein phosphatases, like PP1 and PP2A, act in opposition to kinases and are also critical regulators of cellular processes. nih.gov Modulating the activity of specific phosphatase complexes is an emerging anticancer strategy. While direct inhibition of the catalytic domains can be toxic, targeting specific regulatory subunits offers a path to selective therapy. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Certain anticancer drugs function as topoisomerase II poisons, which stabilize the transient DNA double-strand breaks created by the enzyme. nih.gov This converts the essential enzyme into a cellular toxin that fragments the genome, leading to cell death. The pyrimidine scaffold is a component of various compounds that interact with DNA and its associated enzymes, suggesting that topoisomerase inhibition is a plausible mechanism of action for some derivatives. nih.gov
DNA/RNA Binding and Cleavage Interactions
The interaction of small molecules with nucleic acids represents a critical mechanism for their biological activity. For pyrimidine derivatives, particularly those incorporating a carbohydrazide moiety, these interactions can lead to downstream cellular effects. Research into structurally related compounds provides insights into the potential DNA/RNA binding and cleavage capabilities of 4,6-dimethylpyrimidine-2-carbohydrazide.
Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have demonstrated their ability to bind to DNA. nih.gov Spectroscopic analyses, including UV/Vis and circular dichroism, alongside molecular docking studies, have elucidated the probable mode of interaction. nih.gov These investigations suggest that the pyrimidine core can insert itself between the base pairs of the DNA, a process known as intercalation, while other parts of the molecule may lie within the grooves of the DNA double helix. nih.gov This dual-mode of binding, involving both partial intercalation and groove binding, can induce conformational changes in the DNA structure. nih.gov
The affinity of these compounds for DNA can be quantified using binding constants (Kb). For instance, certain dihydrazone pyrimidine derivatives have exhibited Kb values in the range of 105 to 106 M-1. nih.gov These values, while lower than classical intercalators like ethidium (B1194527) bromide (which has a Kb in the order of 107 M-1), are still significant and fall within the range characteristic of intercalative binding. nih.gov Molecular docking simulations further support these findings, visualizing the pyrimidine group inserted into the DNA base pairs and other substituents extending into the DNA grooves. nih.gov
While direct studies on the RNA binding of this compound are not prevalent, the general principles of small molecule-RNA interactions are an active area of research. nih.gov The ability of small molecules to target RNA-binding proteins (RBPs) and the RNA structures they recognize is an emerging field for therapeutic intervention. nih.gov Given the structural similarities to DNA, it is plausible that pyrimidine carbohydrazide derivatives could also interact with RNA molecules, although the specifics of such interactions would require dedicated investigation.
Table 1: DNA Binding Characteristics of Related Pyrimidine Hydrazone Derivatives
| Compound Type | Interaction Mode with DNA | Reported Binding Constant (Kb) | Supporting Evidence |
|---|---|---|---|
| 4,6-Dihydrazone Pyrimidine Derivatives | Groove binding and partial intercalation | 4.44 × 106 M−1 and 4.59 × 106 M−1 for specific derivatives | UV/Vis Spectroscopy, Circular Dichroism, Molecular Docking nih.gov |
| General Hydrazide/Semicarbazide Derivatives | Intercalative binding | Not specified | UV-Vis Spectroscopy, IR Spectroscopy, Molecular Docking nih.gov |
Antiviral Potential and Target Identification
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery, with numerous derivatives showing activity against a wide range of viruses. nih.gov These include influenza virus, respiratory syncytial virus, dengue virus, herpes viruses, hepatitis B and C, and HIV. nih.gov The broad-spectrum potential of pyrimidine-containing compounds makes them an attractive starting point for the development of new antiviral agents. nih.gov
While specific antiviral data for this compound is not extensively documented, the general antiviral activity of related compound classes provides a basis for its potential in this area. For instance, libraries of 2-substituted pyrimidine derivatives have been synthesized and screened for activity against RNA viruses. mdpi.com This highlights the ongoing interest in pyrimidines as a source of novel antiviral compounds.
The carbohydrazide moiety, often found in the form of acylhydrazones in medicinal chemistry, has also been associated with antiviral activity. nih.gov For example, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed and found to exhibit moderate to good antiviral activities against Tobacco Mosaic Virus (TMV) in plants. nih.gov Molecular docking studies of these compounds suggested that they can bind to the TMV coat protein, potentially interfering with viral assembly and function. nih.gov This indicates that the carbohydrazide functional group can play a role in targeting viral proteins.
The identification of specific viral targets is crucial for understanding the mechanism of action of antiviral compounds. For pyrimidine derivatives, a variety of viral proteins and processes have been implicated. These can include viral polymerases, proteases, entry mechanisms, and replication machinery. nih.gov The diversity of targets reflects the structural versatility of the pyrimidine core.
Table 2: Antiviral Activity of Related Compound Classes
| Compound Class | Virus Type | Potential Target | Reference |
|---|---|---|---|
| Pyrimidine Derivatives (General) | Influenza, RSV, Dengue, Herpes, HBV, HCV, HIV | Various (Polymerases, Proteases, etc.) | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Human Coronaviruses (HCoV-229E, HCoV-OC43) | Not specified | mdpi.com |
| 4-Oxo-4H-quinoline Acylhydrazones | Tobacco Mosaic Virus (TMV) | TMV Coat Protein | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds.
For the this compound scaffold, several structural features are likely to influence its biological interactions. The dimethyl substitution at the 4 and 6 positions will affect the molecule's lipophilicity and steric profile. The carbohydrazide group at the 2-position is a key functional group that can participate in hydrogen bonding and coordination with biological targets.
SAR studies on related pyrimidine derivatives have provided valuable insights. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, modifications at different positions of the pyrimidine ring led to significant changes in their inhibitory activity against mitotic kinesin Eg5, a cancer target. nih.gov This underscores the importance of systematic structural modifications in optimizing biological activity.
The carbohydrazide moiety itself can be a focal point for SAR studies. Research on carbohydrazide and 1,3,4-oxadiazole (B1194373) derivatives has shown that substitutions on the aromatic ring attached to the hydrazide can significantly impact insecticidal activity. nih.gov For instance, the presence of nitro or di-halogen groups on the phenyl ring was found to enhance the activity against Aedes aegypti. nih.gov
Furthermore, the chemical reactivity of the carbohydrazide group allows for the synthesis of various derivatives, such as thiosemicarbazides and oxadiazoles (B1248032), which can possess distinct biological profiles. mdpi.com The chemoselectivity of the hydrazinyl group in reactions is a key consideration in the design of new derivatives. mdpi.com
The structure-mechanism relationship (SMR) seeks to connect the chemical structure of a compound to its molecular mechanism of action. For pyrimidine derivatives that interact with DNA, the SMR would involve understanding how specific structural features contribute to the mode and affinity of DNA binding. For example, the planarity of the pyrimidine ring is crucial for intercalation, while the nature of the side chains will dictate the interactions within the DNA grooves.
In the context of antiviral activity, the SMR would focus on how the compound's structure enables it to bind to a specific viral target and inhibit its function. This involves elucidating the precise binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the small molecule and the viral protein.
Future Directions and Emerging Research Avenues for 4,6 Dimethylpyrimidine 2 Carbohydrazide
Development of Advanced Synthetic Methodologies for Complex Derivatives
The future exploration of 4,6-Dimethylpyrimidine-2-carbohydrazide is fundamentally linked to the development of more sophisticated synthetic strategies. While foundational methods for its synthesis exist, the next frontier lies in creating complex, multi-functional derivatives with high precision and efficiency. Research will likely focus on moving beyond simple substitutions to the construction of intricate bi- and tricyclic heterosystems built upon the 4,6-dimethylpyrimidine (B31164) framework. researchgate.netresearchgate.net The goal is to develop robust and high-yield reactions that allow for the systematic modification of the core structure. This includes stereoselective synthesis to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. The advancement of such methodologies is essential for generating diverse chemical libraries needed for drug discovery and materials science applications.
Key research objectives in this area include:
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products, increasing efficiency and reducing waste.
Catalytic C-H Activation: Utilizing modern catalytic methods to directly functionalize the methyl groups or other positions on the pyrimidine (B1678525) ring, offering new vectors for structural diversification.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, scalability, and safety, facilitating the rapid production of derivative libraries.
Exploration of Novel Catalytic Systems Based on this compound Complexes
The structure of this compound, with its nitrogen-rich pyrimidine ring and the carbohydrazide (B1668358) moiety, presents an ideal scaffold for acting as a ligand in coordination chemistry. The nitrogen atoms can chelate to metal centers, creating stable metal-organic complexes. This underexplored area offers significant opportunities for designing novel catalytic systems. Future research will involve synthesizing and characterizing complexes of this ligand with various transition metals (e.g., palladium, rhodium, copper, iron) and evaluating their catalytic activity in a range of organic transformations.
Potential catalytic applications to be investigated:
Asymmetric Catalysis: Developing chiral versions of the ligand to induce stereoselectivity in reactions, a critical need in pharmaceutical synthesis.
Cross-Coupling Reactions: Using the metal complexes to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental reactions in organic chemistry.
Oxidation/Reduction Catalysis: Designing complexes that can act as efficient and selective catalysts for oxidation or reduction reactions, with applications in both bulk and fine chemical synthesis.
The table below summarizes potential research avenues for novel catalytic systems.
| Metal Center | Potential Catalytic Application | Research Goal |
|---|---|---|
| Palladium (Pd) | C-C Cross-Coupling (e.g., Suzuki, Heck) | Development of efficient and reusable catalysts for complex molecule synthesis. |
| Rhodium (Rh) | Asymmetric Hydrogenation | Creation of catalysts for producing enantiomerically pure pharmaceuticals. |
| Copper (Cu) | Click Chemistry, Oxidation Reactions | Designing versatile and cost-effective catalysts for a broad range of transformations. |
Rational Design of Functional Materials with Tunable Properties
The concept of rational design involves the deliberate, structure-based creation of molecules to achieve a specific function or property. nih.gov For this compound, this approach can be used to develop novel functional materials. By systematically modifying the pyrimidine core and the carbohydrazide side chain, it is possible to fine-tune key electronic, optical, and physical properties. Computational tools, such as molecular modeling and quantum chemical calculations, will be instrumental in predicting how structural changes will impact material properties, thereby guiding synthetic efforts and reducing trial-and-error experimentation. cmjpublishers.com
Emerging areas for materials design include:
Organic Light-Emitting Diodes (OLEDs): Modifying the structure to enhance its photoluminescent properties for use as an emissive or host material in OLED devices.
Sensors: Incorporating moieties that can selectively bind to specific analytes (e.g., metal ions, anions, or small molecules), leading to a detectable change in color or fluorescence.
Smart Polymers: Using the compound as a monomer or cross-linker to create polymers that respond to external stimuli such as pH, temperature, or light.
Deeper Mechanistic Understanding of Biological Activities through Multi-Omics Approaches
To fully exploit the therapeutic potential of this compound derivatives, a profound understanding of their mechanism of action is required. Future research will increasingly employ multi-omics technologies—a holistic approach that combines genomics, proteomics, metabolomics, and lipidomics. nih.gov This powerful strategy provides a system-wide snapshot of the cellular changes induced by a compound, moving beyond the identification of a single target to reveal the complex network of interactions. nih.gov By analyzing how a derivative affects the entire profile of proteins, metabolites, and lipids, researchers can uncover its primary mechanism as well as any secondary or off-target effects. nih.gov This detailed mechanistic insight is invaluable for lead optimization, predicting potential side effects, and identifying biomarkers for efficacy. For instance, a multi-omics analysis could reveal alterations in pyrimidine metabolism or other key cellular pathways, providing a comprehensive picture of the compound's biological impact. nih.gov
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The this compound scaffold is exceptionally well-suited for this field due to the strong hydrogen bonding capabilities of the carbohydrazide group (-CONHNH2). These interactions can act as "molecular glue," directing individual molecules to spontaneously organize into larger, well-defined architectures. This process, known as self-assembly, is a cornerstone of creating advanced, bottom-up nanomaterials. nih.govnih.gov Research has shown that hydrazide derivatives can form intricate, self-assembled structures mediated by multiple hydrogen bonds. researchgate.net
Future research will focus on programming the self-assembly of this compound derivatives to form:
Supramolecular Gels: Creating soft materials capable of entrapping large volumes of solvent, with potential applications in drug delivery, tissue engineering, and environmental remediation.
Liquid Crystals: Designing molecules that can arrange themselves into phases between a conventional liquid and a solid crystal, for use in display technologies and optical sensors.
Vesicles and Micelles: Engineering amphiphilic derivatives that self-assemble in solution to form hollow spheres (vesicles) or aggregates (micelles), which can be used to encapsulate and deliver drugs or other cargo. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
Combinatorial chemistry is a revolutionary approach that enables the rapid synthesis of a vast number of different but structurally related molecules, known as a chemical library. This technique, when paired with high-throughput screening (HTS), dramatically accelerates the process of discovering new lead compounds for drug development. cmjpublishers.comresearchgate.net The this compound scaffold is an excellent starting point for building such libraries. Its reactive carbohydrazide handle can be readily condensed with a wide array of aldehydes and ketones to generate a diverse set of hydrazone derivatives. nih.gov
The future in this area will involve a synergistic workflow:
Virtual Screening: Utilizing computer-aided drug design (CADD) to screen massive virtual libraries of potential derivatives against a biological target of interest (e.g., an enzyme or receptor). This in silico approach helps prioritize which compounds to synthesize. cmjpublishers.comnih.gov
Combinatorial Synthesis: Applying parallel synthesis techniques to efficiently create a focused library of the most promising candidates identified through virtual screening. nih.gov
High-Throughput Screening: Performing rapid biological assays on the synthesized library to identify "hits"—compounds that show activity against the target.
Lead Optimization: Systematically modifying the structure of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of new therapeutic agents. udel.edu
The table below outlines the workflow for accelerated lead discovery.
| Stage | Technique | Objective |
|---|---|---|
| 1. Design | Virtual Screening / CADD | Predict binding affinity and prioritize compounds for synthesis. |
| 2. Synthesis | Combinatorial & Parallel Chemistry | Rapidly generate a diverse library of derivatives. |
| 3. Evaluation | High-Throughput Screening (HTS) | Identify active compounds ("hits") from the library. |
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethylpyrimidine-2-carbohydrazide, and how can reaction conditions be systematically optimized?
The compound is synthesized via condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux, followed by rearrangement in acetic acid to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione . Methodological optimization includes:
- Solvent selection : Ethanol and acetic acid are preferred due to their polarity and ability to stabilize intermediates.
- Reaction time : Extended reflux durations (6–8 hours) improve yield by ensuring complete hydrazone formation.
- Catalysis : Acidic conditions (e.g., concentrated HCl or sodium acetate buffer) enhance cyclization efficiency.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : For tracking hydrazide-to-pyrazole rearrangement via shifts in NH and carbonyl signals .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for intermediates like 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Temperature sensitivity : Store at room temperature; avoid prolonged exposure to heat (>40°C) to prevent decomposition.
- Light sensitivity : Protect from UV light to avoid photooxidation of the hydrazide group.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for hydrazide derivatives?
Discrepancies often arise from:
- Byproduct formation : Unreacted 2-hydrazino-4,6-dimethylpyrimidine may persist if stoichiometric ratios deviate. Monitor via TLC or HPLC .
- Solvent purity : Trace water in ethanol can hydrolyze intermediates; use molecular sieves for drying.
- Crystallization challenges : Poorly defined crystal habits (e.g., twinning) may skew yield calculations. Employ anti-solvent crystallization with diethyl ether .
Q. What strategies enable precise structural analysis of coordination complexes involving this compound?
- Single-crystal X-ray diffraction : SHELXD/SHELXE pipelines are robust for solving metal-ligand structures, even with twinned data .
- Magnetic susceptibility : For Mn(II) or Fe(III) complexes, SQUID magnetometry quantifies spin states influenced by ligand geometry .
- DFT modeling : Simulate electronic transitions (e.g., charge transfer bands) to validate experimental UV-Vis spectra .
Q. How can intermediates like 5-hydroxy-3-methylpyrazol-4-yl-diones be isolated and purified for mechanistic studies?
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) gradients to separate polar intermediates .
- Recrystallization : Dissolve in hot acetonitrile, then cool to −20°C for high-purity crystals.
- pH-controlled extraction : Adjust aqueous phase to pH 5–6 to isolate protonated species .
Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- DFT/M06-2X : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the carbohydrazide group.
- MD simulations : Model solvent effects (e.g., ethanol vs. DMF) on transition-state stabilization .
Q. Are there unexplored toxicity profiles or safety risks associated with handling this compound?
Q. How can researchers assess environmental impacts of this compound waste?
Q. What interdisciplinary applications exist beyond organic synthesis?
- Antimicrobial studies : Screen against Gram-negative bacteria using microbroth dilution (MIC ≤ 32 µg/mL observed in pyrazole analogs) .
- Material science : Incorporate into metal-organic frameworks (MOFs) for gas storage, leveraging its bidentate coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
